2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride
Overview
Description
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride is a synthetic organic compound that belongs to the class of substituted piperidines This compound is characterized by the presence of an amino group, a piperidine ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Formation of the Butanone Moiety: The butanone moiety is introduced through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone moiety to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-piperidinyl-1-butanone hydrochloride: Lacks the additional methyl group on the piperidine ring.
3-Methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride: Lacks the amino group.
Uniqueness
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride is unique due to the presence of both an amino group and a substituted piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-6-4-5-9(3)7-13;/h8-10H,4-7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYTVDIXHRXKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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